6-Chloro-2-(perfluorophenyl)quinoxaline 6-Chloro-2-(perfluorophenyl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554954
InChI: InChI=1S/C14H4ClF5N2/c15-5-1-2-6-7(3-5)21-4-8(22-6)9-10(16)12(18)14(20)13(19)11(9)17/h1-4H
SMILES:
Molecular Formula: C14H4ClF5N2
Molecular Weight: 330.64 g/mol

6-Chloro-2-(perfluorophenyl)quinoxaline

CAS No.:

Cat. No.: VC16554954

Molecular Formula: C14H4ClF5N2

Molecular Weight: 330.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(perfluorophenyl)quinoxaline -

Specification

Molecular Formula C14H4ClF5N2
Molecular Weight 330.64 g/mol
IUPAC Name 6-chloro-2-(2,3,4,5,6-pentafluorophenyl)quinoxaline
Standard InChI InChI=1S/C14H4ClF5N2/c15-5-1-2-6-7(3-5)21-4-8(22-6)9-10(16)12(18)14(20)13(19)11(9)17/h1-4H
Standard InChI Key LXDXAVKBLMOPHK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN=C2C=C1Cl)C3=C(C(=C(C(=C3F)F)F)F)F

Introduction

Synthesis of 6-Chloro-2-(perfluorophenyl)quinoxaline

The synthesis of this compound typically involves the condensation of appropriate quinoxaline precursors with perfluorinated aromatic reagents. Several synthetic routes have been developed, focusing on achieving high yields and purity:

  • Starting Materials:

    • Quinoxaline derivatives

    • Perfluorinated benzene compounds

    • Chlorinating agents (e.g., thionyl chloride)

  • Reaction Pathway:

    • Formation of the quinoxaline scaffold via condensation of o-phenylenediamine with dicarbonyl compounds.

    • Subsequent substitution reactions introduce the chlorine atom and perfluorophenyl group.

These methods allow for structural modifications, enabling researchers to explore structure-activity relationships (SAR).

Biological Activities

Research indicates that 6-Chloro-2-(perfluorophenyl)quinoxaline exhibits promising biological activities, primarily due to its functional groups:

  • Antimicrobial Activity:

    • Structural analogs demonstrate efficacy against Gram-positive and Gram-negative bacteria.

    • The presence of electron-withdrawing groups enhances antibacterial potency .

  • Potential Antimalarial Activity:

    • Chlorinated quinoxalines show improved potency compared to fluorinated or methoxylated analogs in antiplasmodial assays .

Table 2: Biological Activity Comparisons

CompoundEC50_{50} (nM)Observations
6-Chloroquinoxaline~37 nMSuperior antiplasmodial activity
Fluorinated analog~82 nMReduced activity
Methoxylated analog~88 nMReduced activity

Applications in Research and Development

The unique combination of chlorine and perfluorinated groups makes this compound a valuable candidate for various applications:

  • Medicinal Chemistry:

    • Potential therapeutic uses due to its interaction with biological macromolecules such as proteins and nucleic acids.

    • Investigated for its role in cellular signaling pathways.

  • Materials Science:

    • High oxidative stability makes it suitable for use in advanced materials.

    • Potential applications in coatings or electronic devices requiring chemically robust compounds.

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